molecular formula C23H20N4O3S B2619862 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide CAS No. 303035-48-5

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide

Cat. No.: B2619862
CAS No.: 303035-48-5
M. Wt: 432.5
InChI Key: UFARZULEVAQLPF-UHFFFAOYSA-N
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Description

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide is a sulfonamide derivative featuring a naphthalene-2-carboxamide moiety linked to a sulfamoylphenyl group substituted with a 4,6-dimethylpyrimidin-2-yl ring. This compound belongs to a class of molecules known for their structural similarity to sulfa drugs, which are historically significant as antimicrobial agents.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-15-13-16(2)25-23(24-15)27-31(29,30)21-11-9-20(10-12-21)26-22(28)19-8-7-17-5-3-4-6-18(17)14-19/h3-14H,1-2H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFARZULEVAQLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the sulfamoylphenyl intermediate, which is then coupled with the naphthalene-2-carboxamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydronaphthalene compounds. Substitution reactions can result in various functionalized derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide is primarily studied for its antibacterial properties. Sulfonamides, the class to which this compound belongs, are known for their ability to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism disrupts the production of folate, essential for nucleic acid synthesis and cellular function .

Antibacterial Efficacy

Recent studies have demonstrated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Streptococcus pneumoniae4

These results suggest that the compound exhibits particularly strong activity against Staphylococcus aureus and Streptococcus pneumoniae , making it a candidate for further development as an antibacterial agent.

Antitumor Activity

There is emerging interest in the potential antitumor properties of this compound due to its structural similarities with other known anticancer agents. Preliminary studies suggest that compounds containing sulfamoyl and pyrimidine groups may inhibit tumor cell proliferation by interacting with specific biological targets .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of various sulfonamide derivatives highlighted the promising activity of this compound against resistant strains of bacteria. The research demonstrated that modifications to the compound's structure could enhance its binding affinity to bacterial enzymes, leading to improved antibacterial activity .

Case Study 2: Antitumor Potential

Research exploring the antitumor effects of similar sulfonamide compounds found that those with structural features akin to this compound exhibited cytotoxic effects against human cancer cell lines. These findings support the hypothesis that this compound may also possess antitumor properties worthy of further investigation .

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Modifications

  • Compound 10a (7-Cyclopentyl-2-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-N-(2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide) Structural Differences: Incorporates a pyrrolo[2,3-d]pyrimidine core and a cyclopentyl group, differing from the naphthalene-carboxamide scaffold. Synthesis: Prepared via nucleophilic substitution using Cs₂CO₃ in DMF at 85°C (43% yield) . Relevance: Demonstrates the impact of pyrimidine substitution (4,6-dimethyl vs. unsubstituted) on reactivity and yield.
  • Compound 10b (7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide) Structural Differences: Lacks methyl groups on the pyrimidine ring, leading to reduced steric hindrance. Synthesis: Similar to 10a but with a lower yield (38%), suggesting methyl groups enhance reaction efficiency .
  • N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-Tetrahydronaphthalene-2-carboxamide

    • Structural Differences : Replaces the naphthalene with a tetrahydronaphthalene ring and substitutes 4-methylpyrimidin-2-yl instead of 4,6-dimethylpyrimidin-2-yl.
    • Properties : Molecular weight = 422.5 g/mol, LogP = 3, indicating moderate lipophilicity .

Sulfonamide Derivatives with Alternative Substituents

  • N-Acetylsulfadimidine (N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide) Structural Differences: Substitutes acetamide for naphthalene-2-carboxamide. Relevance: A known metabolite of sulfadimidine, highlighting how carboxamide variations influence metabolic pathways .
  • 4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide Structural Differences: Features a brominated hydroxybenzylidene group instead of the naphthalene-carboxamide. Crystallography: Exhibits ionic interactions and π-π stacking (3.59 Å), contrasting with the neutral, hydrophobic naphthalene system .

Key Comparative Data

Compound Name Molecular Weight (g/mol) LogP Key Substituents Synthesis Yield
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide ~460 (estimated) ~3.5* Naphthalene-2-carboxamide, 4,6-dimethylpyrimidine N/A
Compound 10a 613.23 N/A Pyrrolo[2,3-d]pyrimidine, cyclopentyl 43%
Compound 10b ~600 (estimated) N/A Unsubstituted pyrimidine 38%
N-Acetylsulfadimidine 295.31 1.2 Acetamide N/A
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide 422.5 3.0 Tetrahydronaphthalene, 4-methylpyrimidine N/A

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthetic Efficiency : Methyl groups on the pyrimidine ring (e.g., 4,6-dimethyl in 10a) improve reaction yields compared to unsubstituted analogs (10b) .
  • Metabolic Stability : Carboxamide substituents (e.g., naphthalene vs. acetyl) may alter metabolic pathways, as seen in N-acetylsulfadimidine’s role as a metabolite .
  • Crystallographic Behavior : Ionic and hydrogen-bonding interactions in brominated derivatives (e.g., ) contrast with the neutral, π-π-dominated packing of the target compound .

Biological Activity

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₂₁H₂₃N₅O₃S
  • Molecular Weight : 397.51 g/mol
  • CAS Number : 587841-73-4

Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various biological targets. The following mechanisms have been proposed for this compound:

  • Inhibition of Photosynthetic Electron Transport (PET) : Similar naphthalene derivatives have shown inhibition of PET in chloroplasts, suggesting that this compound may also affect photosynthetic processes in plants .
  • Antimycobacterial Activity : Studies have demonstrated that naphthalene derivatives can exhibit significant activity against Mycobacterium tuberculosis and other mycobacterial species. The structure-activity relationship indicates that modifications on the naphthalene ring can enhance efficacy against these pathogens .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of related compounds. The following table summarizes key findings from various studies:

CompoundActivity TypeIC50 (µM)Reference
N-benzyl-2-naphthamidePET Inhibition7.5
N-cycloheptylquinoline-2-carboxamideAntimycobacterial (M. tuberculosis)<10
N-(2-hydroxyphenyl)quinoline-2-carboxamidePET Inhibition16.3

Case Studies

  • Study on Photosynthetic Inhibition : A study characterized several naphthalene derivatives for their ability to inhibit PET in spinach chloroplasts. The results showed that certain derivatives had moderate to low inhibitory activity compared to established inhibitors, indicating potential for further optimization .
  • Antimycobacterial Screening : Another investigation focused on the antimycobacterial properties of naphthalene derivatives, revealing that some compounds exhibited MIC values comparable to standard treatments for tuberculosis. This suggests that modifications in the naphthalene structure could lead to new therapeutic agents against resistant strains .

Q & A

What synthetic methodologies are recommended for preparing N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide, and how can reaction efficiency be maximized?

Basic Research Question
The synthesis involves sequential sulfonylation and amide coupling:

  • Sulfonylation : React 4,6-dimethylpyrimidin-2-amine with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane using triethylamine (TEA) as a base at 0–5°C to prevent side reactions .
  • Amide Coupling : Couple the intermediate sulfonamide with naphthalene-2-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) in DMF at room temperature for 12–16 hours .
    Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (DMF, DMAc) improve solubility and reaction rates .
  • Catalyst Use : DMAP accelerates amide bond formation via carboxylate activation .
  • Purification : Gradient elution (ethyl acetate/hexane, 20:80 to 50:50) on silica gel yields >95% purity .

Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

Basic Research Question

  • X-ray Crystallography : Use SHELXL (via WinGX suite) for refinement. For twinned crystals, apply SHELXL’s TWIN command and adjust BASF parameters .
  • NMR Spectroscopy : Key signals include aromatic protons (δ 7.8–8.3 ppm, naphthalene) and sulfonamide NH (δ 10.2 ppm, DMSO-d6) .
  • FT-IR Spectroscopy : Confirm amide C=O (1739 cm1^{-1}) and sulfonyl S=O (1153 cm1^{-1}) stretches .

How does the naphthalene-2-carboxamide moiety influence crystallographic packing and intermolecular interactions?

Advanced Research Question

  • π-π Stacking : Naphthalene rings exhibit centroid distances of ~3.59 Å, stabilizing the lattice .
  • Hydrogen Bonding : Sulfamoyl N-H forms bonds with pyrimidine nitrogens (d = 2.89 Å), while amide carbonyls accept N-H···O bonds .
  • Twinning : Non-merohedral twinning (twin law [100 010 101]) requires refinement with TWINABS and SHELXL .

What experimental approaches resolve discrepancies in enzymatic inhibition data across studies?

Advanced Research Question

  • Standardized Assays : Use Tris-HCl (pH 7.4) and 0.1–1.0 nM enzyme concentrations to reduce variability .
  • Isoform-Specific Profiling : Test against purified dihydropteroate synthase (DHPS) isoforms via fluorescence polarization .
  • Co-Crystallization : Determine binding modes by co-crystallizing the compound with DHPS (PDB deposition via SHELX) .

How can computational methods predict the compound’s binding affinity and selectivity for bacterial DHPS?

Advanced Research Question

  • Docking (AutoDock Vina) : Position the sulfonamide group in the PABA pocket (grid center: x=12.4, y=−6.7, z=22.1) .
  • MD Simulations (AMBER) : Calculate ΔGbinding using MM-GBSA, emphasizing pyrimidine dimethyl groups’ electrostatic contributions .
  • Selectivity Analysis : Compare interactions with human DHPS homologs to identify selectivity residues .

What strategies optimize synthetic yield during scale-up from milligram to gram quantities?

Advanced Research Question

  • Temperature Control : Use jacketed reactors (±1°C) during sulfonylation to prevent degradation .
  • Catalyst Loading : Increase EDC/HOBt molar ratio to 1.5:1 for complete amide coupling .
  • Workup : Replace chromatography with antisolvent crystallization (water added to DMF solution) .

How do pyrimidine ring modifications (e.g., methylation) affect biological activity and properties?

Advanced Research Question

  • Methylation : 4,6-Dimethyl groups enhance DHPS binding (ΔΔG = −2.3 kcal/mol) but reduce solubility (logP +0.8) .
  • Nitro Substitution : Improves antibacterial potency (MIC 8 μg/mL) but increases cytotoxicity .
  • Crystallinity : Bulky substituents (e.g., ethoxy) favor amorphous solids, complicating formulation .

What are critical considerations for interpreting X-ray data with twinning?

Advanced Research Question

  • Detection : Use PLATON’s TWINCHECK for pseudo-merohedral twinning (Rint > 0.15) .
  • Refinement : In SHELXL, apply TWIN with refined BASF values (e.g., 0.357:0.643) and HKLF 5 format .
  • Validation : Verify with Rfactor ratios (R1/R1_all < 1.2) and electron density maps .

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